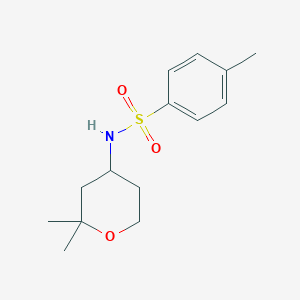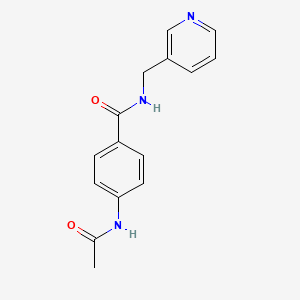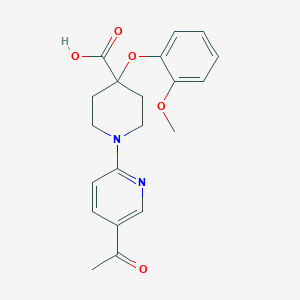
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The sulfonamide group attached to aromatic compounds, as found in N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-methylbenzenesulfonamide, is significant in medicinal chemistry and materials science due to its involvement in various chemical interactions and biological activities. The compound shares structural similarities with various sulfonamide-based compounds known for their diverse biological activities and applications in different chemical reactions.
Synthesis Analysis
The synthesis of compounds related to N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-methylbenzenesulfonamide typically involves multi-step chemical processes. These processes might include condensation, cyclization, and functionalization steps. The starting materials usually consist of sulfonyl chlorides and amines or alcohols, leading to the formation of sulfonamide or sulfonyl ether functionalities. Detailed synthesis routes and conditions vary based on the desired sulfonamide derivative's specific structural requirements (Mun et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds includes examining the bond lengths, angles, and conformational preferences. X-ray crystallography, NMR spectroscopy, and computational chemistry methods are commonly used for this purpose. These analyses reveal the geometrical configuration of the sulfonamide group and its interaction within the compound, contributing to the compound's chemical reactivity and interaction with biological targets (Alaşalvar et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of sulfonamide-based compounds depend significantly on the nature of the attached aromatic system and the sulfonamide group's substituents. These compounds participate in various organic reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. The presence of the sulfonamide group can influence the compound's acidity, basicity, and overall reactivity pattern (Tawfik, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments and its application potential. These properties are influenced by the molecular structure and the presence of different functional groups. Sulfonamide compounds typically exhibit varied solubility in organic solvents and water, depending on the nature of the substituents and the overall molecular framework (Karakaya et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles and electrophiles, acidity of the sulfonamide hydrogen, and stability under different conditions, define the compound's applicability in chemical syntheses and its biological activity profile. The electronic structure, as evidenced by spectroscopic studies and computational analyses, provides insights into the compound's reactive sites and interaction capabilities (Sojitra et al., 2016).
Propriétés
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-4-6-13(7-5-11)19(16,17)15-12-8-9-18-14(2,3)10-12/h4-7,12,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNADNMUHFLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-phenyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585116.png)
![4-[(2,5-dimethyl-3-thienyl)sulfonyl]morpholine](/img/structure/B5585119.png)
![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5585157.png)
![2-{1-(2-methylphenyl)-5-[2-(1-methylpiperidin-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5585163.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5585168.png)
![methyl 3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)methyl]-4-methoxybenzoate](/img/structure/B5585175.png)


![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5585205.png)
![N-(4-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5585217.png)
![9-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585222.png)
![6-methoxy-N,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5585230.png)
![2,3-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5585235.png)